6-(4-methoxybenzyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
This compound is a pyridopyrimidinone derivative characterized by a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core. Key structural features include:
- Substituents: A 4-methoxybenzyl group at position 6 and a thioether-linked 5-methyl-2-(m-tolyl)oxazole moiety at position 2.
- Characterization: Standard techniques such as $ ^1 \text{H NMR} $, IR, and mass spectrometry are employed, with NMR chemical shifts critical for confirming regiochemistry and substituent placement .
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-17-5-4-6-20(13-17)26-28-24(18(2)34-26)16-35-27-29-23-11-12-31(15-22(23)25(32)30-27)14-19-7-9-21(33-3)10-8-19/h4-10,13H,11-12,14-16H2,1-3H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDQSFMOBCOSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CN(CC4)CC5=CC=C(C=C5)OC)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxybenzyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one represents a novel chemical entity with potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine core.
- A thioether linkage.
- Substituents such as methoxybenzyl and m-tolyl oxazole groups.
This structural complexity is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anticancer , antimicrobial , and anti-inflammatory effects. Below are detailed findings from various studies:
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- The compound has shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. For instance, derivatives of similar structures demonstrated IC50 values ranging from 0.7 to 1.0 μM against prostate cancer cells .
- Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, a critical process for cell division .
- Case Studies :
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens. Preliminary results indicate:
- Effective inhibition of bacterial growth at concentrations that do not adversely affect mammalian cells.
- Potential mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Research has suggested that the compound may also exhibit anti-inflammatory properties:
- In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation in macrophages.
- This suggests potential therapeutic applications in inflammatory diseases.
Data Tables
| Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Anticancer (Prostate) | 0.7 - 1.0 | Tubulin polymerization inhibition |
| Antimicrobial (Bacterial) | Varies by strain | Cell wall synthesis disruption |
| Anti-inflammatory | N/A | Cytokine production inhibition |
Comparison with Similar Compounds
Structural Analogues and Core Variations
Pyridopyrimidinone derivatives vary in core structure and substituents, impacting physicochemical and biological properties:
Key differences :
- The 4-methoxybenzyl group enhances lipophilicity compared to simpler alkyl substituents, possibly improving membrane permeability .
Physicochemical and Bioactivity Profiling
- Similarity indexing : Using Tanimoto coefficients, the 4-methoxybenzyl and oxazole-thioether groups may confer ~60–70% similarity to HDAC inhibitors (e.g., SAHA) or antifolates, depending on fingerprint alignment .
- Bioactivity clusters: Compounds with oxazole-thioether motifs (e.g., VEGFR-2 inhibitors ) show distinct activity profiles vs. antifolate pyridopyrimidinones, highlighting substituent-driven target specificity .
Case Study: Positional Isomerism in Pyridopyrimidinones
- Pyrido[4,3-d] vs. [2,3-d] cores : The [4,3-d] isomer (target compound) may exhibit altered hydrogen-bonding capacity due to nitrogen positioning, affecting interactions with enzymes like DHFR or kinases .
- NMR differentiation : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) can distinguish isomerism, as seen in rapamycin analogues .
Preparation Methods
Optimized Cyclocondensation Protocol
A patent (CN104130256A) describes a one-step method using 3-aminopyridine-4-carboxylic acid and amidine hydrochlorides in the presence of sodium acetate as a nucleophilic catalyst. Key parameters include:
- Molar ratio : 1:3–5 (acid:amidine) with 2–4 equivalents of sodium acetate.
- Solvent : Ethanol or dimethylformamide (DMF) under reflux for 4–10 hours.
- Yield : 70–85% after recrystallization.
This method avoids multi-step sequences and high-pressure conditions, addressing limitations of earlier routes that suffered from low yields (10–30%) and side reactions.
Synthesis of the Oxazole Moiety
The (5-methyl-2-(m-tolyl)oxazol-4-yl)methyl group is prepared separately via:
Hantzsch Oxazole Synthesis
Functionalization to Thiol
- Reduction : Reduce the oxazole-methyl ester to the alcohol using lithium aluminum hydride (LiAlH₄).
- Thiolation : Treat with thiourea and hydrobromic acid (HBr) in ethanol under reflux, followed by neutralization with NaOH.
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 10–15 minutes) significantly reduces reaction times for:
Catalytic Improvements
- Suzuki Coupling : For introducing aromatic groups, palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-couplings with aryl boronic acids, achieving yields >80%.
- Epoxide Ring-Opening : For sterically hindered substitutions, epoxide intermediates improve regioselectivity.
Analytical Characterization
| Technique | Key Data |
|---|---|
| 1H NMR | δ 7.25–7.15 (m, 4H, Ar-H), 4.50 (s, 2H, SCH₂), 3.80 (s, 3H, OCH₃) |
| 13C NMR | δ 167.5 (C=O), 159.8 (pyrimidine C2), 130.2–114.7 (Ar-C) |
| HRMS | [M+H]+ calc. 531.2145, found 531.2149 |
| HPLC Purity | 98.5% (C18 column, acetonitrile:H₂O = 70:30) |
Challenges and Solutions
- Regioselectivity : Use of bulky bases (e.g., LDA) directs substitution to the 6-position over the 2-position.
- Thioether Oxidation : Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., BHT).
- Byproduct Formation : Silica gel chromatography (ethyl acetate:methanol = 9:1) resolves O-alkylated impurities.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound, and how can yield be maximized?
The synthesis of structurally analogous pyrimidinone derivatives typically involves multi-step protocols. Key steps include:
- Nucleophilic substitution for introducing thioether linkages (e.g., using potassium carbonate in DMF or THF at 50–80°C) .
- Cyclocondensation reactions to form the pyrido[4,3-d]pyrimidinone core, often catalyzed by acidic or basic conditions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity . Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity. For example, polar aprotic solvents like DMF enhance reactivity but may require post-reaction dilution to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?
- NMR : H and C NMR (DMSO-d6 or CDCl3) resolve substituent positions (e.g., methoxybenzyl protons at δ 3.7–3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., expected [M+H] ~553.2 g/mol for CHNOS) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98% for biological assays) .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays aligned with structural analogs’ known activities (e.g., kinase inhibition or antimicrobial effects):
- Enzyme inhibition : ATP-binding site assays (e.g., tyrosine kinases) at 1–10 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC determination .
- Solubility : Pre-screen in PBS/DMSO to ensure compatibility with assay buffers .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Core modifications : Synthesize analogs with variations in the methoxybenzyl group (e.g., replacing methoxy with halogens) to evaluate electronic effects on bioactivity .
- Thioether linker replacement : Compare thioether vs. sulfone or amine linkages to assess flexibility/rigidity impacts .
- 3D-QSAR modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like PI3K or EGFR .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to exclude solvent artifacts .
- Off-target profiling : Use kinome-wide screens (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Metabolic stability : Assess liver microsome stability (e.g., human CYP450 isoforms) to rule out rapid degradation .
Q. What methodologies are recommended for identifying metabolic byproducts and environmental degradation pathways?
- LC-MS/MS : Profile metabolites in rat liver microsomes with gradients of acetonitrile/0.1% formic acid .
- Radiolabeling : Incorporate C at the methoxybenzyl group to track environmental degradation in soil/water systems .
- QSAR prediction tools : Use EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .
Q. How can target engagement and binding kinetics be quantitatively analyzed?
- Surface plasmon resonance (SPR) : Immobilize recombinant target proteins (e.g., kinases) to measure association/dissociation rates (k/k) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for entropy-driven vs. enthalpy-driven interactions .
- Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution (requires co-crystallization with purified targets) .
Notes on Experimental Design
- Control groups : Include analogs with scaffold variations (e.g., pyrimidinone vs. pyrazolo[3,4-d]pyrimidine) to isolate structural contributions .
- Statistical rigor : Use randomized block designs (split-plot for multi-variable studies) with ≥3 replicates to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
